4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with chlorine atoms attached to the 4th and 2nd positions, and a chlorophenyl group at the 2nd position.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines are a class of compounds that have been found to exhibit diverse biological activities. The specific targets of these compounds can vary widely depending on their structure and functional groups .
Mode of Action
The mode of action of thieno[3,2-d]pyrimidines can also vary depending on their specific structure and targets. Some thieno[3,2-d]pyrimidines have been found to inhibit certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Thieno[3,2-d]pyrimidines can affect various biochemical pathways depending on their specific targets. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure. Some thieno[3,2-d]pyrimidines might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thieno[3,2-d]pyrimidines can depend on their specific targets and mode of action. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could lead to a decrease in the production of a certain molecule in the cell .
Action Environment
The action, efficacy, and stability of thieno[3,2-d]pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride, followed by cyclization with formamide under reflux conditions . Another approach involves the use of 2-chlorothiophene-3-carboxylic acid, which undergoes cyclization with guanidine in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thienopyrimidines with different functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Scientific Research Applications
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-chlorophenyl)thieno[3,2-d]pyrimidine: Similar structure but with different substitution pattern.
4-Chloro-2-(4-chlorophenyl)thieno[3,2-d]pyrimidine: Similar structure but with different position of the chlorophenyl group.
Uniqueness
4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEOZFYHWWTMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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